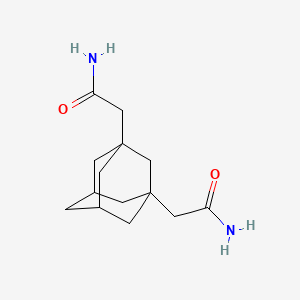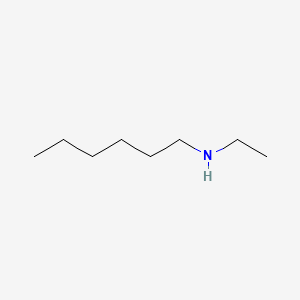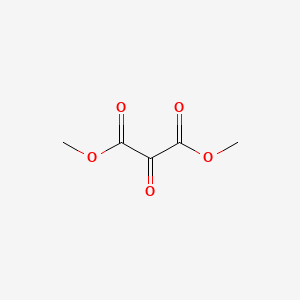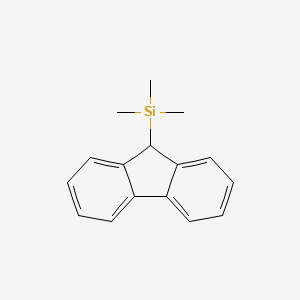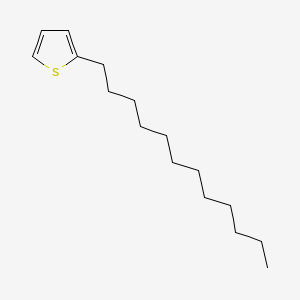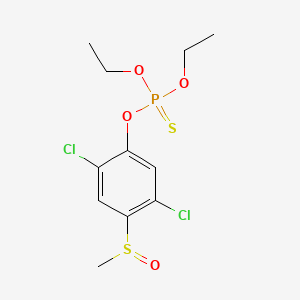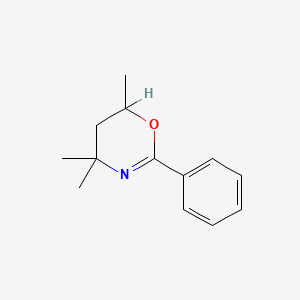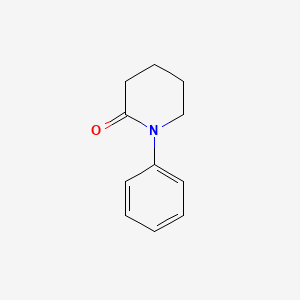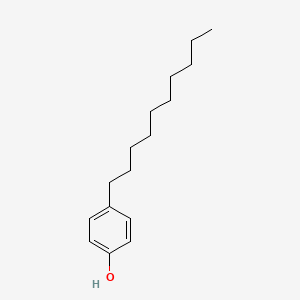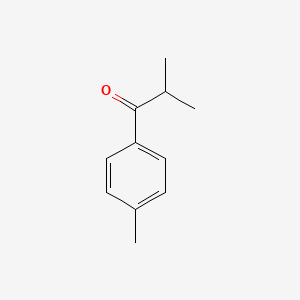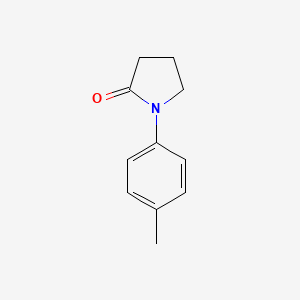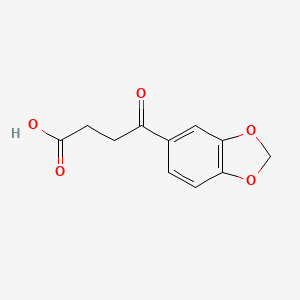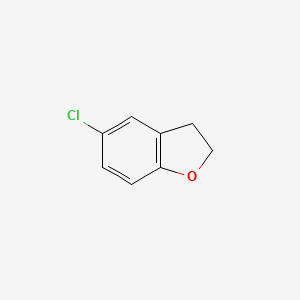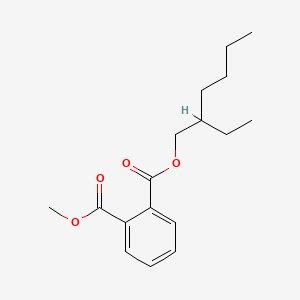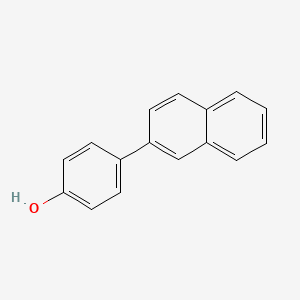
4-(Naphthalen-2-yl)phenol
Descripción general
Descripción
4-(Naphthalen-2-yl)phenol , also known as 2-(4-hydroxyphenyl)naphthalene , is an organic compound with the molecular formula C₁₆H₁₂O . It is a derivative of naphthalene, bearing a hydroxyl group at the 4-position of the phenyl ring attached to the naphthalene framework . This compound has drawn attention due to its unique reactivity and potential applications in organic synthesis.
Synthesis Analysis
2-Naphthol , the precursor to 4-(Naphthalen-2-yl)phenol, has been widely utilized in multicomponent reactions for constructing diverse N/O-containing heterocyclic frameworks. These reactions leverage the electron-rich aromatic structure of 2-naphthol, which possesses multiple reactive sites. Researchers have explored its synthetic utility in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans .
Molecular Structure Analysis
The molecular formula of 4-(Naphthalen-2-yl)phenol is C₁₆H₁₂O . It consists of a naphthyl (C₁–C₁₀) and a benzene ring (C₁₂–C₁₇) linked through an azomethine double bond (C═N = 1.275 Å) in an E configuration . The compound’s 3D structure reveals its aromatic character and the arrangement of functional groups.
Chemical Reactions Analysis
In chemical reactions, 4-(Naphthalen-2-yl)phenol can participate in nucleophilic aromatic substitution reactions. Concentrations in the 5% to 7% range can dissolve tissue on contact via proteolysis. When injected next to a nerve, phenol produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(Naphthalen-2-yl)phenol derivatives have been synthesized and analyzed in various studies. For instance, Ulaş (2020) synthesized a related alkylaminophenol compound using the Petasis reaction, highlighting its potential as a biologically active drug due to its high antioxidant value. Structural analysis using techniques like FT-IR, NMR, and UV-Vis spectroscopy was conducted, and the experimental and theoretical values were found to be compatible (Ulaş, 2020).
Applications in Corrosion Inhibition
Elemike et al. (2017) synthesized Schiff base ligands, including a derivative of 4-(Naphthalen-2-yl)phenol, and evaluated their corrosion inhibition potential on mild steel in hydrochloric acid. These compounds showed significant resistance to electron flow across the metal-electrolyte interface, behaving as mixed-type inhibitors (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).
Fluorescence Spectral Studies
In the field of fluorescence spectroscopy, Ghosh, Rathi, and Arora (2016) examined the interaction of a derivative of 4-(Naphthalen-2-yl)phenol with Bovine Serum Albumin (BSA). They conducted fluorescence spectral data analysis to understand binding constants and modes of quenching, providing insights into the interaction dynamics of these compounds with biological molecules (Ghosh, Rathi, & Arora, 2016).
Photophysical and Catalytic Properties
Li et al. (2018) synthesized naphthalene-based host materials, including derivatives of 4-(Naphthalen-2-yl)phenol, for red phosphorescent OLEDs. These materials showed intensive non-covalent interactions like π⋯π and hydrogen bonding, facilitating carrier transport and migration of excitons (Li, Li, Zhao, Liu, Fung, & Fan, 2018).
Catalytic Hydroxylation and Environmental Applications
Abbo, Titinchi, Prasad, and Chand (2005) explored the use of Schiff base ligands derived from 4-(Naphthalen-2-yl)phenol in forming coordination polymer complexes with iron(III), which exhibited catalytic properties in hydroxylation reactions. These complexes demonstrated potential in environmental applications like water purification (Abbo, Titinchi, Prasad, & Chand, 2005).
Direcciones Futuras
Researchers should explore novel multicomponent strategies for utilizing 2-naphthol in green chemistry principles. Further exploitation of 2-naphthol can lead to the rapid synthesis of versatile biologically relevant heterocycles .
: Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions : ChemSpider: 4-(2-Naphthyl)phenol : 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
Propiedades
IUPAC Name |
4-naphthalen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHUNSXEDESLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284931 | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-yl)phenol | |
CAS RN |
6336-82-9 | |
| Record name | 6336-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Naphthalenyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

